molecular formula C13H26O2 B15175114 1-Methylethyl neodecanoate CAS No. 93893-13-1

1-Methylethyl neodecanoate

Cat. No.: B15175114
CAS No.: 93893-13-1
M. Wt: 214.34 g/mol
InChI Key: HFKWWOOHGJLHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylethyl neodecanoate, also commonly known as isopropyl neodecanoate, is a chemical ester of neodecanoic acid and isopropanol. It serves as a valuable compound in various research and industrial applications, particularly due to its properties as a solvent or intermediate in organic synthesis. Researchers utilize this compound in the development of specialty polymers, coatings, and lubricants. In material science, its application is explored in precursor formulations for depositing thin films and electronic features . As with all reagents of this nature, proper safety protocols must be observed during handling. This product is intended for Research Use Only and is not purposed for diagnostic, therapeutic, or any form of human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93893-13-1

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

propan-2-yl 7,7-dimethyloctanoate

InChI

InChI=1S/C13H26O2/c1-11(2)15-12(14)9-7-6-8-10-13(3,4)5/h11H,6-10H2,1-5H3

InChI Key

HFKWWOOHGJLHAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCCCC(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Pathways

Catalytic Esterification Mechanisms for Neodecanoic Acid and Isopropanol (B130326)

Homogeneous Catalysis Innovations

Homogeneous catalysis for the esterification of neodecanoic acid with isopropanol typically employs strong mineral or organic acids that are soluble in the reaction medium. Common catalysts include sulfuric acid and p-toluenesulfonic acid (pTSA). mdpi.comresearchgate.net The reaction mechanism proceeds via protonation of the carbonyl oxygen of the neodecanoic acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the hydroxyl group of isopropanol. A subsequent series of proton transfers leads to the elimination of a water molecule and the formation of the ester.

While effective, traditional homogeneous catalysts present challenges related to product purification, catalyst removal, and reactor corrosion. mdpi.com Innovations in this area focus on developing less corrosive and more recyclable catalysts, although many researchers have shifted focus toward heterogeneous and biocatalytic systems to circumvent these inherent issues. Studies on similar esterifications, such as myristic acid with isopropanol, have successfully used p-toluenesulfonic acid, demonstrating that the reaction follows first-order kinetics for all components and that reaction rates are influenced by catalyst concentration, temperature, and reactant molar ratios. researchgate.net

Heterogeneous Catalysis Development and Surface Chemistry

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the product mixture, potential for regeneration and reuse, and reduced environmental impact. mdpi.commdpi.com For the synthesis of neodecanoate esters, solid acid catalysts are particularly relevant. These include ion-exchange resins, zeolites, and functionalized silicas.

The fundamental mechanism of esterification over a porous solid acid catalyst involves several sequential steps:

Film Diffusion: Reactants (neodecanoic acid and isopropanol) move from the bulk liquid to the external surface of the catalyst particle. mdpi.com

Pore Diffusion: Reactants diffuse from the particle surface into the porous interior. mdpi.com

Adsorption: Reactants are adsorbed onto the active acid sites on the internal surface of the catalyst. mdpi.comlibretexts.org

Surface Reaction: The esterification reaction occurs between the adsorbed molecules. This step is often described by models like the Langmuir-Hinshelwood or Eley-Rideal mechanisms. mdpi.com

Desorption: The products (1-methylethyl neodecanoate and water) detach from the active sites.

Product Diffusion: The products diffuse out of the catalyst pores and into the bulk liquid.

Ion-exchange resins like Amberlyst-15, a sulfonated polystyrene-divinylbenzene resin, are widely used due to their high catalytic activity at moderate temperatures. mdpi.commdpi.com However, their thermal stability is limited (typically up to ~120-140°C). mdpi.commdpi.com For higher temperature applications, more stable materials like functionalized mesoporous silicas (e.g., SBA-15) or sulfated zirconia have been explored, offering high surface areas and strong acid sites. rsc.org The activity of these catalysts is related to the strength and accessibility of their acid sites. mdpi.comrsc.org

Table 1: Comparison of Heterogeneous Acid Catalysts in Esterification
Catalyst TypeSupport MaterialActive GroupMax. Operating Temp.AdvantagesLimitations
Ion-Exchange ResinPolystyrene-DVB-SO₃H~120-140°C (Amberlyst 15)High activity, readily availableLow thermal stability, swelling mdpi.commdpi.com
Functionalized SilicaMesoporous Silica (SBA-15)-SO₃H (propyl/phenyl)>150°CHigh surface area, tunable porosityMore complex synthesis rsc.org
ZeoliteAluminosilicateBrønsted acid sitesHighHigh thermal stability, shape selectivitySmall pore size can limit bulky molecules mdpi.com
Sulfated Metal OxideZirconia (ZrO₂)SO₄/ZrO₂HighSuperacidic sites, high activityPotential for leaching

Biocatalytic Approaches and Enzymatic Reaction Kinetics

Biocatalysis, primarily using lipases, presents a green alternative for ester synthesis, operating under mild conditions (typically 30–70°C) with high selectivity, which minimizes by-product formation and energy consumption. mdpi.comnih.govnih.gov Immobilized enzymes, such as Candida antarctica lipase (B570770) B (often marketed as Novozym 435), are frequently employed due to their stability and reusability. nih.govresearchgate.net

The enzymatic esterification of neodecanoic acid with isopropanol generally follows a Ping-Pong Bi-Bi mechanism. scielo.br The kinetic sequence is as follows:

The neodecanoic acid (the first substrate) binds to the enzyme's active site, forming an acyl-enzyme intermediate and releasing the first product (which in this case is integrated into the intermediate).

The isopropanol (the second substrate) then binds to the acyl-enzyme intermediate.

A nucleophilic attack by the alcohol on the acyl group occurs, forming the ester.

The final product, this compound, is released, regenerating the free enzyme.

A key challenge in lipase-catalyzed esterification is the reversible nature of the reaction and potential inhibition by the substrates or products, particularly the co-product, water. scielo.br To drive the reaction toward completion, water is often removed from the system, for instance, by using molecular sieves. nih.gov Research on the synthesis of similar esters like isopropyl ricinoleate (B1264116) and isopropyl myristate has shown that optimizing parameters such as temperature, enzyme concentration, and reactant molar ratio is crucial for achieving high conversion rates. nih.govresearchgate.net For example, in the synthesis of isopropyl ricinoleate, optimal conditions were found to be 40°C with a 4% enzyme concentration and a 1:1 acid-to-alcohol ratio. nih.gov

Non-Conventional Synthesis Techniques

To overcome the limitations of conventional heating, such as long reaction times and high energy consumption, non-conventional energy sources like microwave and ultrasonic irradiation have been applied to the synthesis of esters, including this compound.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis utilizes the ability of polar molecules in the reaction mixture to align with a rapidly oscillating electric field, generating heat volumetrically and efficiently. rsc.org This often leads to a dramatic reduction in reaction time, from hours to minutes, and can improve product yields. organic-chemistry.org

For the esterification of neodecanoic acid and isopropanol, microwave irradiation can accelerate the rate by rapidly achieving and maintaining the optimal reaction temperature. The process can be optimized by adjusting parameters such as microwave power, reaction time, and catalyst concentration. In related syntheses, microwave-assisted methods under solvent-free conditions have been shown to be both efficient and environmentally friendly. organic-chemistry.org The key advantage is the rapid and uniform heating, which minimizes thermal gradients and can reduce the formation of unwanted by-products.

Ultrasonic-Assisted Synthesis Enhancements

Ultrasonic-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the liquid medium. nih.govderpharmachemica.com The formation, growth, and violent collapse of microscopic bubbles create localized "hot spots" with transient high temperatures and pressures, as well as intense micro-turbulence and shockwaves. nih.govmdpi.com

These effects provide significant enhancements to the esterification process:

Enhanced Mass Transfer: The intense mixing and micro-streaming break down diffusion barriers between the immiscible reactants and at the surface of heterogeneous catalysts, increasing the accessibility of active sites. nih.gov

Increased Reaction Rate: The localized energy input accelerates the chemical reaction at the molecular level.

Studies on the ultrasonic-assisted synthesis of isopropyl esters from other fatty acids have demonstrated a significant increase in both the reaction rate and the equilibrium conversion. nih.govresearchgate.net For instance, in the synthesis of isopropyl esters from palm fatty acid distillate using a sulfuric acid catalyst, ultrasound irradiation (25 kHz) led to an 80% conversion in 6 hours at 60°C. nih.govresearchgate.net The process can be optimized by tuning the ultrasonic frequency and power, reactant molar ratio, catalyst concentration, and temperature. nih.gov

Table 2: Research Findings on Ultrasonic-Assisted Isopropyl Ester Synthesis nih.gov
ParameterValue/ConditionOutcome
ReactantsPalm Fatty Acid Distillate (PFAD) and IsopropanolSynthesis of isopropyl esters
CatalystSulfuric AcidAcid-catalyzed esterification
Ultrasound25 kHz frequency, 1 kW powerEnhanced reaction rate and conversion
Optimal Molar Ratio (PFAD:Isopropanol)1:5Achieved ~80% conversion in 6 hours
Optimal Catalyst Concentration5% of PFAD weight
Optimal Temperature60°C
KineticsFollows a first-order reversible pathUltrasound enhances the rate constant

Flow Chemistry Applications and Process Intensification

The synthesis of this compound (also known as isopropyl neodecanoate) through the esterification of neodecanoic acid with isopropanol can be significantly enhanced by leveraging advanced manufacturing techniques such as flow chemistry and process intensification. While specific literature detailing a full continuous-flow synthesis for this particular ester is not abundant, the principles and advantages demonstrated for similar esterification reactions are directly applicable.

Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers substantial benefits over traditional batch processing. nih.govnih.gov Key advantages include superior heat and mass transfer, which are crucial for managing the exothermic nature of some esterification reactions and for precise temperature control. europa.eu This enhanced control minimizes the formation of byproducts and allows for operations at higher temperatures and pressures than are safely achievable in batch reactors, potentially accelerating reaction rates. nih.gov For the production of neodecanoate esters, a continuous process can be envisioned using a packed-bed reactor containing a solid acid catalyst, such as a sulfonic acid cation exchange resin. google.com Reactants would be continuously passed over the catalyst bed, and the product stream would be collected at the outlet, allowing for an integrated separation and purification sequence. google.comjst.org.in

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. linde-gas.com For ester synthesis, this can be achieved through several methods. Reactive distillation, for example, combines reaction and separation in a single unit. As the esterification of neodecanoic acid and isopropanol is a reversible equilibrium reaction, the continuous removal of water from the reaction mixture drives the equilibrium towards the product side, increasing conversion. This technique has been explored for the synthesis of other fatty acid esters like isopropyl myristate and demonstrates the potential for significant process simplification and efficiency gains. tue.nl Furthermore, the use of microwave irradiation in conjunction with flow reactors (Microwave-Assisted Continuous-Flow Organic Synthesis, or MACOS) has been shown to dramatically accelerate reaction times for various organic syntheses and could be applied to ester production. nih.gov

The benefits of adopting these methodologies for this compound synthesis include:

Increased Safety: Smaller reactor volumes in flow systems reduce the hazard potential associated with handling large quantities of chemicals. europa.eu

Higher Yield and Purity: Precise control over reaction parameters minimizes side reactions. nih.gov

Improved Scalability: Production capacity can be increased by operating the flow reactor for longer durations or by numbering up—running multiple reactors in parallel—which is often more straightforward than scaling up batch reactors. jst.org.in

Reduced Footprint and Cost: Integrating multiple steps (reaction, separation, purification) into a continuous process can lead to smaller plant sizes and lower operational costs.

Mechanistic Investigations of Ester Bond Formation

The formation of the ester bond in this compound occurs via the esterification of neodecanoic acid with isopropanol. Neodecanoic acid is a sterically hindered tertiary carboxylic acid, which influences the reaction mechanism and kinetics compared to linear acids. The reaction is typically catalyzed by a strong acid.

The general mechanism for acid-catalyzed esterification (a Fischer-Speier esterification) involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of neodecanoic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isopropanol attacks the now highly electrophilic carbonyl carbon. This is often the rate-determining step.

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl double bond, eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated (typically by water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product, this compound.

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Detailed kinetic studies specifically for the esterification of neodecanoic acid with isopropanol are not widely published. However, extensive research on the esterification of other carboxylic acids with isopropanol, such as acetic acid, provides a strong basis for understanding the kinetics of this transformation. nih.govresearchgate.netnih.gov

In these analogous systems, the reaction rate is influenced by several factors:

Temperature: Increasing the reaction temperature generally increases the reaction rate, as described by the Arrhenius equation. researchgate.net

Catalyst Loading: The concentration of the acid catalyst directly impacts the rate, as it participates in the initial protonation step. researchgate.net

Molar Ratio of Reactants: Using an excess of one reactant (typically the alcohol, isopropanol) can shift the equilibrium to favor product formation and increase the conversion of the limiting reactant (neodecanoic acid). nih.gov

Kinetic models such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) models are often used to describe the kinetics of heterogeneously catalyzed esterifications. nih.govnih.gov These models account for the adsorption of reactants onto the catalyst surface. For the esterification of acetic acid with isopropanol using an ion exchange resin catalyst, studies have shown that an LHHW model can accurately describe the reaction kinetics, suggesting that the surface reaction between the adsorbed acid and alcohol is a key factor. nih.govnih.gov

For the esterification of sterically hindered neodecanoic acid, the nucleophilic attack by isopropanol on the protonated carbonyl carbon is expected to be the rate-determining step due to the significant steric hindrance around the carboxylic acid group. A patent focused on the esterification of neo-acids notes that reaction rates are generally slower compared to those of straight-chain acids and are influenced by the structure of the alcohol. google.com

ParameterInfluence on Reaction RateReference
TemperatureRate increases with temperature. researchgate.net
Catalyst LoadingHigher loading increases the rate. researchgate.net
Reactant Molar RatioExcess alcohol increases acid conversion. nih.gov
Steric HindranceHindered acids (like neodecanoic) react slower. google.com

Stereochemical Considerations in Neodecanoate Synthesis

The stereochemistry of this compound is primarily dictated by the structure of the neodecanoic acid starting material. Neodecanoic acid is not a single compound but a mixture of C10 isomeric tertiary carboxylic acids. wikipedia.orgfoodb.ca The branching is at the alpha-carbon (the carbon adjacent to the carboxyl group), which is quaternary.

The different isomers of neodecanoic acid arise from the various possible arrangements of the remaining nine carbon atoms in the three alkyl groups attached to the alpha-carbon. Some of these isomers are chiral. For example, an isomer like 2,2,3,5-tetramethylhexanoic acid possesses a chiral center at the C3 position. The commercial production of neodecanoic acid via the Koch reaction is not stereoselective, meaning that for any chiral isomers present, they exist as a racemic mixture (an equal mixture of enantiomers). wikipedia.org

The other reactant, isopropanol, is an achiral molecule. The standard Fischer esterification reaction does not create or destroy chiral centers. Therefore, when a racemic mixture of a chiral neodecanoic acid isomer is esterified with isopropanol, the resulting this compound product will also be a racemic mixture of the corresponding ester. No new stereoisomers are generated, and the existing stereochemical information is simply carried over from the acid to the ester. Achieving a stereochemically pure (enantiopure) this compound would require either a stereoselective synthesis of a specific chiral neodecanoic acid isomer or a chiral resolution step to separate the enantiomers, neither of which are standard industrial practices for this type of commodity chemical. youtube.com

Side Reaction Analysis and Product Purity Control

In the synthesis of this compound, product purity is contingent on minimizing side reactions and effectively removing unreacted starting materials and byproducts. The primary esterification reaction is an equilibrium, so a key challenge for purity is the presence of residual neodecanoic acid and isopropanol in the final product.

The most significant potential side reaction, particularly under strong acid catalysis and elevated temperatures, is the dehydration of isopropanol . Isopropanol, being a secondary alcohol, can be dehydrated to form propene and water.

CH₃CH(OH)CH₃ → CH₃CH=CH₂ + H₂O

This side reaction is generally undesirable as it consumes the alcohol, generates a gaseous byproduct that can affect reactor pressure, and introduces an additional impurity (water) that can shift the main esterification equilibrium unfavorably. However, one patent suggests that for the esterification of highly hindered neo-acids, the tendency of alcohols to dehydrate is somewhat inhibited when using a heterogeneous sulfonic acid resin catalyst. google.com

Another consideration is the stability of the catalyst itself. Solid acid catalysts, like cation exchange resins, can degrade at high temperatures, especially in the presence of water, which is a byproduct of the main reaction. google.com

Product Purity Control involves several strategies:

Analytical Characterization Techniques and Methodological Advancements

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation and functional group analysis of 1-Methylethyl neodecanoate.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise molecular structure of this compound. One-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments are employed for complete structural assignment.

In ¹H NMR spectroscopy, the protons in the isopropyl group (-CH(CH₃)₂) and the neodecanoate backbone would exhibit characteristic chemical shifts and coupling patterns. The methine proton of the isopropyl group is expected to appear as a multiplet, while the methyl protons would be a doublet. aocs.orgaocs.org The various methylene and methyl protons of the highly branched neodecanoate chain would likely result in a complex, overlapping region in the upfield portion of the spectrum.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group would have a characteristic downfield chemical shift. The carbon atoms of the isopropyl group and the quaternary carbon of the neodecanoate chain would also be readily identifiable. researchgate.netmultiscreensite.com

Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the complete molecular structure by establishing correlations between protons and carbons. Solid-state NMR could be employed to study the compound in solid formulations, providing insights into its conformation and molecular dynamics in the solid state.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ester Carbonyl (C=O)-170-180
Isopropyl Methine (CH)4.8 - 5.1 (septet)65-75
Isopropyl Methyl (CH₃)1.1 - 1.3 (doublet)20-25
Neodecanoate Backbone0.8 - 2.5 (complex multiplets)10-50

Note: These are predicted values based on typical chemical shifts for similar ester compounds and may vary based on solvent and other experimental conditions.

Vibrational Spectroscopy Applications (FTIR, Raman) for Functional Group Analysis and Purity Assessment

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound and assessing its purity.

FTIR spectroscopy is particularly sensitive to polar bonds and would show a strong, characteristic absorption band for the ester carbonyl (C=O) stretch. nih.govsfr.caspectroscopyonline.com Another significant band would be the C-O stretching vibration of the ester linkage. The various C-H stretching and bending vibrations of the alkyl groups would also be prominent in the spectrum. The absence of a broad O-H stretching band would confirm the completeness of the esterification reaction.

Raman spectroscopy, which is sensitive to non-polar bonds, provides complementary information. mt.comcovalentmetrology.com The C-C backbone vibrations and symmetric C-H bending modes would be more prominent in the Raman spectrum. This technique can be particularly useful for analyzing the compound in aqueous media, where FTIR is often hindered by water absorption. sfr.ca

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical FTIR Wavenumber (cm⁻¹) Typical Raman Shift (cm⁻¹)
C-H Stretch (Alkyl)2850 - 30002850 - 3000
C=O Stretch (Ester)1735 - 17501735 - 1750
C-O Stretch (Ester)1000 - 13001000 - 1300
CH₂/CH₃ Bending1375 - 14651375 - 1465

Note: These are typical frequency ranges for esters and may be influenced by the specific molecular environment.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and confirmation of the molecular formula.

Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation of the ester. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for identification. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of specific ions, providing more detailed structural information.

Table 3: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure Predicted m/z
[M]+•Molecular Ion200
[M - OCH(CH₃)₂]+Acylium ion157
[M - C₃H₇]+Loss of isopropyl group157
[C₃H₇O]+Isopropoxy cation59

Note: The predicted m/z values are based on the nominal mass of the most abundant isotopes.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are fundamental for the separation of this compound from complex mixtures, for its quantification, and for the separation of its potential isomers.

Gas Chromatography (GC) Method Development for Purity and Isomer Separation

Gas chromatography (GC) is a primary technique for assessing the purity of this compound and for separating its various structural isomers. researchgate.netvurup.sk The choice of the GC column is critical for achieving optimal separation. A non-polar or medium-polarity column is typically suitable for the analysis of esters.

Method development involves optimizing parameters such as the temperature program of the oven, the type of carrier gas and its flow rate, and the injector and detector temperatures. A flame ionization detector (FID) is commonly used for the quantification of esters due to its high sensitivity and wide linear range. For the identification of unknown impurities or isomers, coupling the GC to a mass spectrometer (GC-MS) is the preferred approach. nih.gov This allows for the acquisition of mass spectra for each separated component, aiding in their identification. researchgate.net The separation of the highly branched isomers of neodecanoic acid esters can be challenging and may require high-resolution capillary columns. tandfonline.com

Liquid Chromatography (LC) Techniques for Complex Mixture Analysis

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), can be employed for the analysis of this compound, especially in non-volatile or thermally labile matrices.

Reversed-phase HPLC, using a C18 or C8 column, is a common mode for the separation of esters. aocs.orggerli.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed during the analysis, may be necessary for separating components with a wide range of polarities. cerealsgrains.orgacs.org

Detection in LC can be achieved using a variety of detectors. While this compound lacks a strong chromophore for UV-Vis detection, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used for its universal detection. Coupling LC with mass spectrometry (LC-MS) provides high sensitivity and selectivity, enabling the analysis of the compound at trace levels in complex samples. gerli.com

Hyphenated Techniques (e.g., GC-MS, LC-MS, GC-IR) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of this compound, even in complex matrices. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from other components in a mixture based on its boiling point and polarity, after which the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the fragmented ions.

The electron ionization (EI) mass spectrum of this compound would exhibit a characteristic fragmentation pattern. The molecular ion peak [M]+ may be observed, and key fragment ions would arise from the cleavage of the ester bond and fragmentation of the branched alkyl chains. For instance, characteristic ions would correspond to the neodecanoic acid moiety and the isopropyl group. The study of branched-chain fatty acid methyl esters (FAMEs) by GC-MS has shown that isomeric compounds can be distinguished based on subtle differences in their mass spectra and retention times. nih.gov For complex samples, tandem mass spectrometry (MS/MS) can provide even greater specificity by isolating a precursor ion and inducing further fragmentation to yield uniquely identifying product ions. nih.gov

Below is a hypothetical data table outlining typical GC-MS parameters for the analysis of this compound, extrapolated from methods used for similar branched-chain esters. nih.govnih.gov

ParameterValue
GC System Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 60°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
MS System Agilent 5977A or equivalent single quadrupole or tandem mass spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Transfer Line Temp 280 °C

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is well-suited for volatile esters, LC-MS offers an alternative for less volatile impurities or related compounds that might be present alongside this compound. Since esters can have low ionization efficiency in electrospray ionization (ESI), derivatization of the neodecanoic acid portion after hydrolysis could be employed to enhance sensitivity. ddtjournal.comnih.govresearchgate.net For instance, derivatizing agents that introduce a readily ionizable group can significantly improve detection limits. ddtjournal.com

The following table presents a potential LC-MS method for the analysis of neodecanoic acid (after hydrolysis of the ester), based on methods for other carboxylic acids. nih.govsielc.com

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
MS System Agilent 6460 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive or Negative depending on derivatization
Detection Mode Multiple Reaction Monitoring (MRM) for quantification

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR is a powerful technique for distinguishing between isomers. As the separated components elute from the GC column, they pass through a light pipe where an infrared spectrum is continuously recorded. This provides information about the functional groups present. For esters, GC-IR can clearly identify the characteristic C=O and C-O stretching vibrations. bohrium.com This technique would be particularly useful in confirming the ester functional group in this compound and differentiating it from other co-eluting compounds with different functionalities.

Advanced Titration and Quantitative Analytical Approaches

Titration remains a fundamental and highly accurate method for the quantitative analysis of esters. The most common approach for ester quantification is saponification titration. pharmaguideline.combasicmedicalkey.com

This method involves the hydrolysis of the ester using a known excess of a strong base, typically ethanolic potassium hydroxide (B78521), under reflux. pharmaguideline.com The reaction, known as saponification, consumes one mole of hydroxide for each mole of ester.

After the reaction is complete, the remaining unreacted base is back-titrated with a standardized acid, such as hydrochloric acid (HCl). basicmedicalkey.com The difference between the initial amount of base and the amount remaining allows for the calculation of the amount of base that reacted with the ester, and thus the quantity of the ester in the sample. pharmaguideline.com

The procedure can be summarized in the following steps:

An accurately weighed sample of this compound is dissolved in a suitable solvent.

A precise volume of standardized ethanolic potassium hydroxide solution is added in excess.

The mixture is heated under reflux for a specified period to ensure complete saponification.

After cooling, the excess potassium hydroxide is titrated with a standardized solution of hydrochloric acid using an appropriate indicator, such as phenolphthalein. pharmaguideline.com

A blank titration, without the ester sample, is also performed to account for any reaction of the base with the solvent or glassware. bostonapothecary.com

Recent advancements in titration include the use of automated titrators, which improve precision and reproducibility, and potentiometric endpoint detection, which eliminates the subjectivity of color change indicators. For complex mixtures, prior separation by chromatography may be necessary to isolate the this compound before titration to avoid interference from other acidic or basic components.

Development of Standardized Analytical Protocols

The development of standardized analytical protocols is essential for ensuring consistency and comparability of results across different laboratories and for regulatory compliance. A standardized protocol for this compound would be developed based on established guidelines from organizations such as ASTM International or the International Organization for Standardization (ISO).

The process for developing a standardized method would involve:

Method Validation: A thorough validation of the chosen analytical method (e.g., GC-MS or titration) is performed. This includes assessing parameters such as linearity, accuracy, precision (repeatability and reproducibility), specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Reference Standards: The availability of a high-purity certified reference material (CRM) of this compound is crucial for calibration and ensuring the accuracy of measurements.

Inter-laboratory Studies: Round-robin tests involving multiple laboratories are conducted to evaluate the reproducibility of the method. The results are statistically analyzed to establish the method's performance characteristics.

Documentation: The final standardized protocol is meticulously documented, providing a step-by-step procedure for sample preparation, instrument setup, data acquisition, and calculation of results. This ensures that the method can be implemented consistently by different analysts.

For this compound, a standardized GC-MS method would likely be the primary choice for identity and purity testing, while a standardized saponification titration method would serve as a reliable assay for determining the absolute content.

Environmental Fate and Degradation Pathways

Biodegradation Studies and Microbial Transformation Processes

The biodegradation of 1-Methylethyl neodecanoate is anticipated to be a slow process due to its chemical structure. The molecule combines a highly branched carboxylic acid (neodecanoic acid) with a secondary alcohol (isopropanol), creating significant steric hindrance around the ester bond. This structure makes enzymatic attack by microbial hydrolases challenging.

Aerobic Biodegradation Kinetics and Metabolite Identification

The initial step in the aerobic biodegradation of this compound would be the hydrolysis of the ester bond, yielding neodecanoic acid and isopropyl alcohol.

Equation 1: Aerobic Hydrolysis of this compound C₁₀H₂₀O₂ (this compound) + H₂O → C₁₀H₂₀O₂ (Neodecanoic acid) + C₃H₈O (Isopropyl alcohol)

Following hydrolysis, the two resulting metabolites would undergo further degradation. Isopropyl alcohol is readily biodegradable and is expected to be mineralized to carbon dioxide and water by a wide variety of microorganisms. acs.orgacs.orgscirp.orgnih.govyoutube.com The degradation of neodecanoic acid, however, is expected to be the rate-limiting step. The high degree of branching in neodecanoic acid hinders the typical β-oxidation pathway that microorganisms use to break down fatty acids. nih.gov

Table 1: Predicted Aerobic Biodegradation Metabolites of this compound

PrecursorInitial MetabolitesFurther Degradation Products
This compoundNeodecanoic acid, Isopropyl alcoholVarious short-chain fatty acids, Acetone (from isopropanol), CO₂, H₂O

This table is based on inferred pathways from structurally similar compounds.

Anaerobic Biodegradation Mechanisms in Environmental Compartments

Under anaerobic conditions, the biodegradation of this compound is expected to be even slower than in aerobic environments. The initial hydrolysis of the ester bond would still be the primary first step. However, the subsequent degradation of the resulting metabolites, particularly the branched neodecanoic acid, is significantly inhibited in the absence of oxygen.

Research on the anaerobic biodegradation of other esters has shown that branching in either the alcohol or the acid moiety significantly reduces the rate and extent of degradation. mdpi.com The complex structure of neodecanoic acid makes it a poor substrate for the fermentative and methanogenic microbial consortia that drive anaerobic degradation.

Role of Specific Microbial Consortia in Degradation

The complete mineralization of complex, branched organic compounds like this compound in the environment typically requires the synergistic action of a microbial consortium. mdpi.com No single microbial species is likely to possess all the enzymatic machinery necessary to break down this molecule completely.

It is hypothesized that a consortium capable of degrading this compound would include:

Esterase-producing bacteria: To carry out the initial hydrolysis of the ester bond.

Isopropanol-degrading bacteria: To utilize the resulting alcohol.

Specialized bacteria capable of degrading branched-chain fatty acids: These would be crucial for the breakdown of the recalcitrant neodecanoic acid. Genera such as Pseudomonas, Burkholderia, and Sphingomonas have been implicated in the degradation of branched aromatic alkanoic acids and may play a role here. nih.gov

Photolytic Degradation Mechanisms and Atmospheric Chemistry

The contribution of photolytic processes to the degradation of this compound is dependent on the environmental compartment.

Photo-Oxidation Processes in Aqueous and Gaseous Phases

While direct photolysis is unlikely, indirect photo-oxidation can contribute to the degradation of this compound, particularly in the atmosphere. If volatilized, this compound would exist as a volatile organic compound (VOC) and be subject to attack by hydroxyl radicals (•OH), the primary oxidant in the troposphere.

The reaction with hydroxyl radicals would likely proceed via hydrogen abstraction from the alkyl chain of both the neodecanoate and the isopropyl moieties. This initial reaction would lead to the formation of a carbon-centered radical, which would then react with molecular oxygen to form a peroxy radical (RO₂•). Subsequent reactions of this peroxy radical could lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and smaller carboxylic acids. These reactions can contribute to the formation of secondary organic aerosols (SOA). acs.orgnih.gov

In aqueous environments, indirect photolysis can occur through reactions with photochemically generated reactive species such as hydroxyl radicals. However, given the low water solubility of this compound, this is likely to be a minor degradation pathway compared to its potential for atmospheric photo-oxidation.

Hydrolytic Stability and Chemical Degradation

Hydrolysis is a key chemical degradation process for esters in aqueous environments, where the ester linkage is cleaved to yield the parent alcohol (isopropanol) and carboxylic acid (neodecanoic acid). The rate of this reaction is highly dependent on pH and temperature.

The hydrolysis of this compound is expected to follow a pattern typical for esters, with the rate being slowest in the neutral pH range (around pH 7) and increasing under both acidic and alkaline conditions.

Acid-Catalyzed Hydrolysis (pH < 7): Under acidic conditions, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. koreascience.kr

Neutral Hydrolysis (pH ≈ 7): In neutral water, the reaction proceeds through the direct nucleophilic attack of a water molecule on the carbonyl carbon. This process is generally slow for sterically hindered esters like this compound. The bulky tertiary structure of the neodecanoic acid moiety provides significant steric hindrance, which protects the carbonyl group from attack. radtech.org

Base-Catalyzed Hydrolysis (pH > 7): Under alkaline conditions, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon. koreascience.kr This process, known as saponification, is typically much faster than neutral or acid-catalyzed hydrolysis.

Due to the lack of specific experimental data for this compound, the following table illustrates the expected qualitative relationship between pH and the hydrolysis rate constant.

pH RangeDominant MechanismExpected Relative Rate
< 4Acid-CatalyzedModerate to Fast
4 - 9NeutralSlow
> 9Base-CatalyzedFast to Very Fast

This table presents a conceptual model of pH-dependent hydrolysis for this compound based on general principles of ester chemistry. Actual rates would require experimental determination.

As with most chemical reactions, the rate of hydrolysis of this compound is expected to increase with temperature. Higher temperatures provide the necessary activation energy for the reaction to occur more readily. The relationship between temperature and the reaction rate constant is typically described by the Arrhenius equation.

The influence of ionic strength on hydrolysis can be more complex. In general, for reactions involving ions, the rate can be affected by the ionic strength of the solution. However, for neutral hydrolysis, the effect of ionic strength is generally considered to be negligible.

Sorption and Mobility in Environmental Media

The tendency of this compound to adsorb to soil and sediment particles determines its mobility in the environment and its partitioning between the solid and aqueous phases.

The primary mechanism for the sorption of non-polar organic compounds like this compound is partitioning into the organic matter present in soil and sediment. ecetoc.org This behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). nih.govchemsafetypro.com A high Koc value indicates a strong tendency for the chemical to adsorb to organic matter, resulting in low mobility. Conversely, a low Koc value suggests weak adsorption and high mobility. chemsafetypro.com

Specific experimental Koc values for this compound are not available. However, neodecanoate esters are known for their high hydrophobicity (low water solubility). radtech.org Hydrophobicity is strongly correlated with the octanol-water partition coefficient (Kow), which in turn is used to estimate Koc. Given the chemical nature of this compound, it is predicted to have a high Koc value. This implies that upon release to the environment, it will strongly adsorb to soil and sediment, limiting its potential to leach into groundwater.

Table: Interpretation of Koc Values and Predicted Mobility for this compound

Log Koc RangeMobility ClassPredicted Mobility for this compound
< 2.5HighUnlikely
2.5 - 3.5ModerateUnlikely
3.5 - 4.5LowLikely
> 4.5ImmobileVery Likely

This table is for illustrative purposes. The predicted mobility is based on the expected high hydrophobicity of this compound.

The tendency of a chemical to volatilize from water to the atmosphere is described by its Henry's Law constant. wikipedia.orglibretexts.org This constant relates the partial pressure of the substance in the air to its concentration in the water at equilibrium. A high Henry's Law constant indicates a greater tendency to volatilize.

An experimentally determined Henry's Law constant for this compound is not available. However, a qualitative assessment can be made. The compound is described as being moderately volatile. coastalwiki.org Coupled with its expected low water solubility, this suggests that volatilization from water surfaces could be a relevant environmental fate process.

For volatilization from soil, the process is more complex and is influenced by factors such as soil moisture, temperature, and the strength of adsorption to soil particles. The predicted strong adsorption of this compound to soil organic matter (high Koc) would significantly reduce its vapor pressure and thus its rate of volatilization from soil surfaces.

Leaching Potential in Aquatic Environments

The mobility of an organic chemical in soil and its potential to leach into groundwater is largely dependent on its tendency to adsorb to soil particles versus remaining dissolved in the soil water. This behavior is primarily predicted by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates a strong affinity for binding to organic matter in soil and sediment, leading to low mobility and a reduced potential for leaching.

Mobility of the Parent Compound

This compound, as a long-chain alkyl ester, is expected to be a hydrophobic substance with low water solubility and a high octanol-water partition coefficient (log Kow). For comparison, similar long-chain esters like isopropyl palmitate have a very high estimated log Kow of 8.16. nih.gov This high hydrophobicity strongly suggests that this compound will adsorb strongly to the organic fraction of soils and sediments. Consequently, the parent compound is expected to have a high Koc value and thus exhibit low mobility, limiting its potential to leach from soil into aquatic systems.

Primary Degradation Pathway: Hydrolysis

The most significant degradation pathway for esters in the environment is hydrolysis. This compound is expected to undergo hydrolysis in water, soil, and sediment, breaking down into its constituent molecules: neodecanoic acid and isopropanol (B130326). masterorganicchemistry.comsavemyexams.com The rate of this hydrolysis is a critical factor; a rapid rate would mean the environmental fate is primarily determined by the properties of the degradation products, whereas a slow rate would allow the parent ester's properties to govern its transport. While specific rate constants for this compound are not available, ester hydrolysis is a well-established environmental process. nih.govroyalsocietypublishing.org

Leaching Potential of Degradation Products

The two degradation products of this compound have markedly different properties that dictate their respective leaching potentials.

Neodecanoic Acid: This branched-chain C10 carboxylic acid has very poor water solubility, reported at approximately 25 mg/L at 25°C. wikipedia.org It has a moderately high octanol-water partition coefficient (log Kow ≈ 3.83) and an estimated soil organic carbon-water partitioning coefficient (log Koc) in the range of 2.08 to 2.27. redox.comthegoodscentscompany.comeuropa.eu These values indicate that neodecanoic acid has a slight to low mobility in soil and will preferentially bind to organic matter rather than migrating with water. redox.com Its potential to leach into groundwater or be transported over long distances in surface water is therefore considered low.

Isopropanol: In stark contrast, isopropanol is miscible with water in all proportions and has a very low log Kow of 0.05. santos.compentachemicals.eu Its estimated log Koc is approximately 1.53, which signifies very high mobility in soil. santos.com Based on these partitioning properties alone, isopropanol would be expected to have a very high leaching potential. However, this mobility is effectively counteracted by its rapid biodegradability. Isopropanol is considered readily biodegradable in both freshwater and saltwater environments, with significant degradation occurring within days. santos.comashland.com This rapid removal from the environment means that despite its high mobility, isopropanol is not persistent and its potential to contaminate aquatic systems is significantly limited.

Summary of Leaching Potential

Interactive Data Table: Properties Influencing Leaching Potential

CompoundLog KowWater SolubilityLog KocMobility in SoilBiodegradability
This compound High (inferred)Low (inferred)High (inferred)LowSusceptible to hydrolysis
Neodecanoic Acid ~3.83 redox.com~25 mg/L wikipedia.org~2.08 europa.euLow to Slight redox.comNot readily biodegradable epa.govcoastalwiki.org
Isopropanol 0.05 santos.comMiscible santos.com~1.53 santos.comVery High santos.comReadily biodegradable santos.comashland.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the intrinsic properties of a molecule. osti.gov These methods solve the Schrödinger equation, or its density functional theory (DFT) equivalent, to determine the electronic distribution and energy of the molecule. grafiati.comscispace.com For 1-Methylethyl neodecanoate, such calculations can predict its geometry, reactivity, and spectroscopic characteristics with a high degree of accuracy.

Electronic Structure Determination and Reactivity Prediction

The electronic structure of this compound dictates its chemical reactivity. Key to this understanding are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. irjweb.com The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap generally indicating higher chemical reactivity. irjweb.comwuxiapptec.com

Computational methods like Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311++G(d,p), can be employed to calculate these properties. grafiati.comscirp.org For a molecule like this compound, the HOMO is expected to be localized around the oxygen atoms of the ester group, which are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed around the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

Another valuable tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. uni-muenchen.de The MEP visualizes the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying charge distribution. uni-muenchen.dersc.org Red areas indicate negative potential (electron-rich), attractive to electrophiles, while blue areas denote positive potential (electron-poor), attractive to nucleophiles. For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen.

To illustrate the type of data obtained from such calculations, a hypothetical table of reactivity descriptors for this compound is presented below. These values are based on typical results for similar ester molecules.

Hypothetical Reactivity Descriptors for this compound

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy 1.5 eV
HOMO-LUMO Gap 8.0 eV
Ionization Potential 6.5 eV
Electron Affinity 1.5 eV
Electronegativity 2.5 eV
Chemical Hardness 4.0 eV
Electrophilicity Index 0.78 eV

Conformational Analysis and Energy Minimization Studies

Due to the presence of several single bonds, the this compound molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting structure.

Energy minimization studies, often using methods like DFT or semi-empirical methods, are then performed to find the lowest energy (most stable) conformation. nih.gov For this compound, the key rotations would be around the C-O and C-C bonds of the isopropyl group and the ester linkage. The results of such a study would reveal the preferred three-dimensional structure of the molecule, which is crucial for understanding its physical properties and how it interacts with other molecules.

A hypothetical energy profile for the rotation around the main ester bond is presented below to illustrate the expected findings.

Hypothetical Torsional Energy Profile for this compound

Dihedral Angle (degrees) Relative Energy (kcal/mol)
0 5.0
60 1.5
120 2.0
180 0.0
240 2.0
300 1.5

Vibrational Frequencies and Spectroscopic Property Prediction

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. scirp.orgresearchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a vibrational analysis can be performed, yielding the frequencies and intensities of the fundamental vibrational modes. nih.gov

This predictive capability is invaluable for interpreting experimental spectra and assigning specific peaks to the corresponding molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net For this compound, characteristic vibrational modes would include the C=O stretching of the ester group, C-O stretching, and various C-H stretching and bending modes of the alkyl chains.

A table of hypothetical calculated vibrational frequencies for key functional groups in this compound is provided below for illustrative purposes.

Hypothetical Calculated Vibrational Frequencies for this compound

Vibrational Mode Frequency (cm⁻¹) Intensity
C-H Stretch (Aliphatic) 2850-2960 Medium-Strong
C=O Stretch (Ester) 1735 Strong
C-O Stretch (Ester) 1150-1250 Strong
C-H Bend (Aliphatic) 1370-1470 Medium

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how molecules move and interact over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of collective behaviors and time-dependent processes.

Intermolecular Interactions and Aggregation Behavior

In a bulk liquid or solution, molecules of this compound will interact with each other through various non-covalent forces, such as van der Waals interactions and dipole-dipole forces. MD simulations can be used to study the nature and strength of these interactions. By simulating a system containing many molecules of this compound, it is possible to observe how they arrange themselves and whether they tend to form aggregates or clusters. The radial distribution function (RDF) is a common tool used in MD simulations to quantify the probability of finding a neighboring molecule at a certain distance from a reference molecule.

Solvent Effects on Molecular Conformation and Dynamics

The behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to investigate these solvent effects. By placing a single molecule or a group of molecules of this compound in a simulation box filled with a chosen solvent (e.g., water, hexane), one can observe how the solvent molecules interact with the solute and how this affects the solute's conformation and dynamics. For instance, in a polar solvent, the ester group of this compound would be expected to interact favorably with the solvent molecules, while the nonpolar alkyl chains would likely be shielded from the solvent. In a nonpolar solvent, the interactions would be different, potentially leading to different preferred conformations.

Diffusion and Transport Phenomena at the Molecular Level

The movement of this compound within various media is a critical determinant of its function and environmental distribution. Molecular dynamics (MD) simulations stand as a primary tool to investigate these diffusion and transport phenomena. By modeling the interactions between a this compound molecule and the surrounding solvent or polymer matrix at an atomistic level, MD simulations can predict its diffusion coefficient. These simulations track the trajectory of the molecule over time, from which its mean square displacement and, consequently, its diffusion characteristics can be calculated. Such studies are crucial for understanding its behavior in applications like coatings, where its migration can impact film formation and properties.

All-atom molecular dynamics simulations, for instance, can unravel the intricacies of diffusion processes, distinguishing between conventional Fickian diffusion and more complex behaviors that can occur in polymeric systems. rsc.org The insights from these simulations can provide valuable data for optimizing formulations and predicting the compound's mobility in different environments.

Reaction Mechanism Elucidation using Computational Methods

Understanding how this compound participates in chemical reactions is fundamental to controlling its synthesis and degradation. Computational chemistry provides powerful tools to map out the energetic landscapes of these reactions, identifying the most likely pathways and the structures of transient species.

Transition State Search and Reaction Path Analysis

The heart of any chemical transformation lies in the transition state, a fleeting, high-energy arrangement of atoms that sits (B43327) at the peak of the reaction energy barrier. Locating this transition state is a cornerstone of reaction mechanism elucidation. Computational methods, such as those that search for a first-order saddle point on the potential energy surface, are essential for this task. scm.comims.ac.jp

Once the transition state is identified, reaction path analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, can trace the complete trajectory from reactants to products. This provides a detailed, step-by-step view of bond-breaking and bond-forming events, offering a granular understanding of the reaction mechanism. smu.edu For the hydrolysis of this compound, for example, these methods could pinpoint whether the reaction proceeds through a concerted or a stepwise mechanism.

Catalytic Cycle Modeling and Optimization

In many industrial processes, the synthesis of esters like this compound is facilitated by catalysts. Computational modeling can be instrumental in understanding and optimizing these catalytic cycles. By building a computational model of the catalyst and reactants, researchers can explore the entire catalytic loop, from reactant binding to product release.

Density Functional Theory (DFT) calculations are a common choice for modeling these complex systems, allowing for the determination of the energies of intermediates and transition states throughout the cycle. weizmann.ac.ilmdpi.com This information can reveal the rate-determining step and provide insights into how the catalyst's structure could be modified to improve its efficiency and selectivity for producing this compound.

QSAR/QSPR Modeling (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its properties or activities. These models are invaluable for predicting the behavior of compounds like this compound, especially when experimental data is scarce.

Quantitative Structure-Property Relationships for Physicochemical Behavior

The physicochemical properties of this compound, such as its boiling point, vapor pressure, and solubility, are crucial for its handling, application, and environmental distribution. QSPR models can predict these properties based on molecular descriptors derived from the compound's structure. These descriptors can range from simple counts of atoms and bonds to more complex quantum chemical parameters.

By developing a QSPR model using a dataset of structurally similar esters with known physicochemical properties, it is possible to predict the corresponding properties for this compound. This predictive capability is highly valuable for chemical screening and risk assessment.

Predictive Modeling for Environmental Persistence

The environmental fate of this compound, particularly its persistence, is a key aspect of its environmental profile. QSPR models are increasingly being used to predict the persistence of chemicals in various environmental compartments like water, soil, and sediment. nih.govresearchgate.net

These models are typically trained on large datasets of compounds with experimentally determined half-lives. nih.govresearchgate.net By calculating a set of molecular descriptors for this compound, these models can estimate its potential for degradation and persistence in the environment. For instance, models have been developed to predict the half-lives of persistent organic pollutants in the air, a methodology that could be applied to assess the atmospheric lifetime of this compound. nih.gov

Below is a table summarizing the types of predictive models and their performance metrics that are relevant for assessing the environmental persistence of chemical compounds.

Model TypeEnvironmental CompartmentPerformance MetricValue
Binary ClassificationSedimentBalanced Accuracy (BAext)0.91
Binary ClassificationWaterBalanced Accuracy (BAext)0.77
Binary ClassificationSoilBalanced Accuracy (BAext)0.76

This table illustrates the performance of publicly available QSPR models for predicting environmental persistence. The balanced accuracy (BAext) indicates the model's ability to correctly classify both persistent and non-persistent compounds. nih.govresearchgate.net

Applications in Specialized Chemical Engineering and Materials Science Excluding Prohibited Areas

Role as an Advanced Lubricant Component

The unique branched structure of 1-Methylethyl neodecanoate suggests its potential utility as a component in advanced lubricant formulations. Its molecular configuration could impart desirable frictional, thermal, and compatibility characteristics.

Specific studies on the frictional and tribological performance of this compound are not readily found in the public domain. However, based on the behavior of similar branched esters, it can be postulated that it may act as a boundary lubricant. The polar ester group would have an affinity for metal surfaces, forming a thin, protective film that reduces friction and wear between moving parts. The bulky neodecanoate structure could provide steric hindrance, preventing direct metal-to-metal contact under moderate load conditions.

Further research would be necessary to quantify its coefficient of friction, wear scar diameter, and load-bearing capacity in various base oils and contact geometries.

The thermal and oxidative stability of a lubricant component is critical for its performance and longevity, especially in high-temperature applications. The branched-chain structure of this compound may offer enhanced stability compared to its linear counterparts. The absence of easily abstractable hydrogen atoms on the alpha-carbon to the ester group could contribute to improved resistance to oxidation.

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be essential to determine its oxidation induction time and decomposition temperature. These studies would reveal its suitability for use in internal combustion engines and other demanding environments.

For a lubricant component to be effective, it must be compatible with the base oil and other additives in the formulation. Given its ester functionality, this compound would likely exhibit good solubility in a range of base oils, including mineral oils and synthetic polyalphaolefins (PAOs). However, its compatibility would need to be empirically tested.

Issues such as haze formation or precipitation when blended with other components would need to be investigated. Furthermore, its interaction with common lubricant additives, such as anti-wear agents, detergents, and dispersants, would need to be evaluated to ensure no antagonistic effects.

Function as a Plasticizer or Processing Aid in Polymer Science

The molecular structure of this compound also suggests its potential use as a plasticizer or processing aid in the polymer industry. Its function would be to increase the flexibility, durability, and workability of polymeric materials.

The effectiveness of a plasticizer is heavily dependent on its compatibility and miscibility with the polymer matrix. The polarity of the ester group in this compound would likely make it compatible with polar polymers such as polyvinyl chloride (PVC).

The degree of miscibility could be assessed by measuring the glass transition temperature (Tg) of the polymer-plasticizer blend. A significant decrease in Tg would indicate good miscibility. Techniques like dynamic mechanical analysis (DMA) would be crucial in determining the extent of plasticization.

The addition of a plasticizer like this compound would be expected to have a significant impact on the rheological and mechanical properties of a polymer. By inserting themselves between polymer chains, plasticizer molecules reduce intermolecular forces, leading to a decrease in melt viscosity and making the polymer easier to process.

In terms of mechanical properties, the introduction of this compound would likely lead to a decrease in tensile strength and modulus, while increasing the elongation at break and flexibility of the final product. The specific effects would be dependent on the concentration of the plasticizer and the nature of the polymer.

Migration Studies within Polymer Composites

The migration of additives within a polymer matrix is a critical factor in determining the long-term performance and stability of composite materials. For this compound, a branched-chain ester, its potential for migration from a polymer composite is influenced by its molecular structure, the nature of the polymer, and the external environmental conditions.

Research into the migration behavior of similar ester compounds from polymer matrices indicates that the degree of migration is inversely proportional to the molecular weight of the migrating species and is heavily dependent on the compatibility between the additive and the polymer. The highly branched and relatively bulky structure of this compound can sterically hinder its movement through a dense polymer network.

While specific quantitative migration data for this compound from various polymer composites is not extensively available in publicly accessible literature, the principles of migration testing for food contact materials can be applied to understand its potential behavior. Such studies typically involve exposing the polymer composite to food simulants (e.g., ethanol-water mixtures, acetic acid solutions, and vegetable oils) under controlled temperature and time conditions. The concentration of the migrated substance in the simulant is then quantified using analytical techniques like gas chromatography-mass spectrometry (GC-MS).

Table 1: Factors Influencing the Migration of this compound from Polymer Composites

FactorInfluence on MigrationRationale
Molecular Weight Lower migrationThe relatively high molecular weight of this compound compared to smaller plasticizers reduces its diffusion coefficient within the polymer matrix.
Polymer Type VariableMigration is lower in polymers with which it has high compatibility and higher in less compatible polymers. Polarity and crystallinity of the polymer play a significant role.
Temperature Higher migrationIncreased thermal energy enhances the mobility of the ester molecules within the polymer structure, leading to a higher diffusion rate.
Concentration Higher migrationA higher initial concentration of the ester within the composite creates a larger concentration gradient, driving migration to the surface.
Time Higher migrationThe cumulative amount of migrated substance increases with the duration of contact with the external medium.

Solvency and Dispersion Properties in Industrial Formulations

The unique structure of this compound imparts valuable solvency and dispersion characteristics, making it a functional component in a variety of industrial formulations.

Dissolution Kinetics of Various Solutes

As a solvent, this compound exhibits a moderate to high capacity for dissolving a range of solutes, including resins, pigments, and other active ingredients. Its branched alkyl chain and ester functionality contribute to its ability to solvate both nonpolar and moderately polar compounds.

The dissolution kinetics of a solute in this compound are governed by factors such as the solute's particle size, the degree of agitation, and the temperature of the system. While specific kinetic data is not widely published, it is understood that its performance as a solvent is critical in applications requiring the homogeneous incorporation of solid components into a liquid matrix. For instance, in the formulation of certain pesticides, the dissolution rate of the active ingredient in a solvent like isopropyl neodecanoate is crucial for ensuring a stable and effective product.

Emulsification and Stabilization Mechanisms in Disperse Systems

In multi-phase systems, such as emulsions, this compound can act as a co-emulsifier or a stabilizer. Its amphiphilic nature, though weak, allows it to orient at the oil-water interface, reducing interfacial tension and facilitating the formation of stable droplets. The bulky, branched structure of the neodecanoate portion of the molecule can provide a steric barrier that helps to prevent the coalescence of dispersed droplets.

The performance data for this compound as a primary emulsifier is limited. However, in complex industrial formulations, it is often used in conjunction with other surfactants to enhance the stability and modify the rheology of the final product.

Integration into Advanced Material Systems

The properties of this compound allow for its integration into sophisticated material systems where it can enhance performance and durability.

Use in Functional Coatings (e.g., Protective, Performance-Enhancing)

In the realm of functional coatings, neodecanoic acid esters are known to impart beneficial properties. While specific formulations containing this compound are often proprietary, the inclusion of such branched esters can lead to several performance enhancements. These esters can act as reactive diluents or modifying agents in coating resins.

The incorporation of this compound into a coating formulation can improve its flexibility, adhesion, and water resistance. The hydrophobic nature of the neodecanoate chain helps to create a barrier against moisture, thus enhancing the protective qualities of the coating. Furthermore, its role as a solvent can aid in achieving the desired viscosity for application and can contribute to better flow and leveling, resulting in a smoother and more uniform finish.

Table 2: Potential Performance Enhancements in Functional Coatings with this compound

Property EnhancedMechanism of Action
Flexibility The branched structure can disrupt polymer chain packing, leading to a less rigid and more flexible coating film.
Adhesion The ester group can provide polarity that improves wetting and bonding to various substrates.
Water Resistance The hydrophobic alkyl chain provides a barrier to water ingress, protecting the underlying substrate.
Flow and Leveling Acts as a coalescing agent, reducing the minimum film formation temperature and improving the final appearance of the coating.

Role in Adhesives and Sealants for Enhanced Properties

In the formulation of high-performance adhesives and sealants, this compound can be utilized as a plasticizer or a performance-enhancing additive. Its compatibility with a range of polymers used in adhesive and sealant technologies, such as acrylics and polyurethanes, makes it a versatile component.

When used as a plasticizer, it can increase the flexibility and elongation of the cured adhesive or sealant, which is critical for applications involving joint movement or vibration damping. Its low volatility ensures that these properties are maintained over the service life of the product. Moreover, the inclusion of this compound can improve the tack and peel strength of pressure-sensitive adhesives.

Application in Specialized Fluids and Chemical Intermediates

This compound's utility stems from its molecular architecture, which combines a bulky, highly branched neodecanoic acid moiety with an isopropyl ester group. This structure contributes to its role as a valuable component in high-performance fluids and as a building block for the synthesis of other complex molecules.

As a Component in Specialized Fluids

While specific performance data for this compound in lubricants is not extensively published in publicly available literature, the broader class of neodecanoate esters is recognized for its beneficial properties in lubricant and resin formulations. The highly branched nature of the neodecanoate structure provides excellent thermal and oxidative stability, as well as superior hydrolytic stability. These characteristics are highly desirable in the formulation of high-performance lubricants and hydraulic fluids.

Esters, in general, are utilized in synthetic lubricants to enhance cleanliness, provide elastomer compatibility, and minimize deposits. For instance, certain ester-based oils are known to help keep engines clean. The inclusion of neodecanoate structures, in particular, can lead to improved viscosity control and better performance at extreme temperatures.

In the context of resins and coatings, related neodecanoate compounds, such as glycidyl (B131873) neodecanoate and vinyl neodecanoate, are employed as reactive diluents. Reactive diluents are crucial for reducing the viscosity of resin systems, making them easier to process and apply. They become an integral part of the final cured polymer network, often enhancing properties like adhesion and flexibility. While direct data for this compound as a reactive diluent is scarce, its structural similarity to other neodecanoate esters suggests its potential in this application. The bulky neodecanoate group can improve hydrophobicity, durability, and adhesion to non-polar substrates.

Table 1: General Properties of Neodecanoate Derivatives in Formulations

PropertyBenefit in FormulationsRelevant Neodecanoate Derivative
High BranchingImproved thermal and oxidative stability, hydrolytic stability.General Neodecanoate Esters
Bulky StructureEnhanced hydrophobicity, durability, and adhesion.Glycidyl Neodecanoate, Vinyl Neodecanoate
Ester GroupContributes to lubricity and solvency.General Esters

As a Chemical Intermediate

The neodecanoate functional group is a valuable building block in organic synthesis. While specific reactions involving this compound as a primary intermediate are not widely documented in readily available research, the reactivity of the ester and the branched alkyl chain allows for its potential use in creating more complex molecules.

For example, vinyl neodecanoate, a closely related compound, is used as a monomer in the synthesis of polymers for adhesives, coatings, and other applications. This demonstrates the capability of the neodecanoate structure to be incorporated into larger polymer chains, imparting its desirable properties to the resulting material. The commercial application of vinyl neodecanoate as a modifying monomer in polymerization reactions is well-established. nih.gov

Furthermore, the synthesis of other chemical intermediates often involves neodecanoic acid and its derivatives. The reactivity of the carboxylic acid or ester functionality allows for a variety of chemical transformations, leading to the production of specialty chemicals for diverse industrial uses.

Table 2: Applications of Related Neodecanoate Compounds as Chemical Intermediates

CompoundIntermediate ForResulting Application
Vinyl NeodecanoatePolymer SynthesisAdhesives, Coatings, Paints nih.gov
Neodecanoic AcidSynthesis of Metallic SoapsDriers for Paints and Inks
Neodecanoic AcidSynthesis of PeroxyestersPolymerization Initiators

Future Research Directions and Emerging Paradigms

Sustainable Synthesis Routes and Green Chemistry Principles

The chemical industry's shift towards environmental sustainability necessitates the development of greener synthesis methods for esters like 1-Methylethyl neodecanoate. Future research will likely focus on moving away from traditional energy-intensive processes that rely on hazardous catalysts and organic solvents.

Key research thrusts include:

Biocatalysis: The use of enzymes, particularly lipases, as catalysts for esterification offers high selectivity and operation under mild conditions (e.g., room temperature). Research into robust, immobilized lipases could lead to highly efficient and reusable catalytic systems for neodecanoate synthesis. nih.gov A sustainable method for producing other esters using an immobilized lipase (B570770) from Aspergillus oryzae has demonstrated high conversion rates (88.7–90.2%) in just 45 minutes at 25°C, with the biocatalyst being reusable for at least 10 cycles. nih.gov

Continuous Flow Reactors: Upgrading from batch to continuous flow synthesis can significantly improve efficiency, safety, and consistency. A continuous flow process for ester synthesis using a biocatalyst achieved a 96.8% conversion with a residence time of only 10.5 minutes. nih.gov Applying this paradigm to this compound could drastically reduce reactor size, improve heat transfer, and minimize waste.

Green Solvents and Solvent-Free Synthesis: A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. researchgate.net Future syntheses could explore the use of water as a solvent, facilitated by surfactants to create micellar reaction environments. ibimapublishing.com Another approach is solvent-free synthesis, where one of the reactants (e.g., neodecanoic acid or isopropyl alcohol) acts as the reaction medium. For instance, processes have been developed for other esters that are solvent-free and catalyst-free at low temperatures, avoiding the generation of water as a by-product. radtech.org

Atom Economy and Waste Reduction: Researchers are focusing on methods that maximize the incorporation of all starting materials into the final product. This includes exploring safer activating agents, such as organosilanes, which are derived from abundant silicon, are relatively inert, and can facilitate reactions at room temperature without the need for air or water exclusion. figshare.com Quantitatively assessing the process mass intensity (PMI), which is the total mass of input materials per kilogram of product, is a key metric. Greener methods have been shown to cut PMI by more than half in other complex syntheses. ibimapublishing.com

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize synthesis, particularly in continuous flow systems, real-time monitoring is essential. Advanced spectroscopic techniques allow chemists to "watch" the reaction as it happens, providing immediate data on concentration, conversion rates, and the formation of intermediates or by-products without the need for sample extraction. ibimapublishing.comspectroscopyonline.com

For the synthesis of this compound, the following in situ probes are paramount:

Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for monitoring esterification. ibimapublishing.commdpi.com An in situ FTIR probe, such as an Attenuated Total Reflectance (ATR) probe, can be inserted directly into the reactor. nih.govunal.edu.co The progress of the reaction can be tracked by observing the decrease in the characteristic absorption bands of the reactants (e.g., the broad O-H stretch of the carboxylic acid and alcohol) and the simultaneous increase in the bands of the product (specifically the ester's C=O carbonyl stretch, typically around 1740 cm⁻¹) and by-product (water). ibimapublishing.commdpi.comunal.edu.co

Raman Spectroscopy: Raman is highly effective for monitoring reactions in aqueous or solvent-based systems. aiche.orgresearchgate.net It is particularly sensitive to the C=O carbonyl bond and C-C skeletal structures. researchgate.netresearchgate.net In polyester (B1180765) production, in situ Raman has been used to monitor the esterification of terephthalic acid and 1,4-butanediol (B3395766) by tracking the Raman bands for both the ester and carboxylic acid groups to determine the real-time percentage of esterification. acs.org This non-destructive method can provide kinetic data to determine reaction endpoints with high precision. aiche.org

The table below summarizes the key spectral regions that would be monitored during the synthesis of this compound.

Spectroscopic TechniqueFunctional GroupReactant/ProductTypical Wavenumber (cm⁻¹)Observed Change During Reaction
FTIR Carboxylic Acid (C=O)Neodecanoic Acid~1708Decrease
FTIR Ester (C=O)This compound~1746Increase
FTIR Ester (C-O)This compound~1198Increase
Raman Ring Breathing ModeReactant (if aromatic precursor)~1000Decrease
Raman Ester (C=O)This compound~1739Increase

Computational Design of Novel Neodecanoate Derivatives with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for designing new molecules before attempting their synthesis in a lab. radtech.orgnih.gov This in silico approach can save significant time and resources by screening potential candidates and predicting their physicochemical properties.

For neodecanoates, this paradigm can be used to:

Design for Specific Physical Properties: By modifying the alcohol moiety or the branched structure of the neodecanoic acid itself, derivatives could be designed with tailored properties such as viscosity, boiling point, thermal stability, or solvency power. DFT calculations can predict these properties based on the molecule's electronic structure.

Predict Reactivity: Computational models can predict the reactivity of novel neodecanoate derivatives in various applications, such as their performance as reactive diluents in polymerization or their stability against hydrolysis.

Guide Synthesis: By calculating reaction pathways and transition state energies, computational methods can help identify the most promising synthetic routes and optimal reaction conditions. For example, in designing other complex compounds, DFT has been used to predict heats of formation, detonation properties, and impact sensitivity, guiding the development of new materials. radtech.org

The following interactive table illustrates how computational screening could be used to evaluate hypothetical neodecanoate derivatives for a specific application, such as a high-performance lubricant.

Derivative NameStructural ModificationPredicted Viscosity (cP at 40°C)Predicted Thermal Stability (Td, °C)Suitability
1-Cyclohexyl neodecanoateCyclohexyl alcohol instead of Isopropanol (B130326)35.2350High
1-Ethyl neodecanoateEthyl alcohol instead of Isopropanol5.8280Low
1-Tert-butyl neodecanoateTert-butyl alcohol instead of Isopropanol8.1310Medium

Exploration of Nanomaterial-Assisted Synthesis or Degradation

Nanomaterials offer unique catalytic and surface properties that can be harnessed for both the creation and decomposition of chemical compounds.

Nanomaterial-Assisted Synthesis: Heterogeneous nanocatalysts provide high surface areas and can be easily recovered and reused, aligning with green chemistry principles. For example, cetyltrimethylammonium bromide (CTAB)-stabilized zinc oxide (ZnO) nanorods have been successfully used as a reusable catalyst for the synthesis of other organic molecules in water, demonstrating high efficiency. aiche.org Research into developing similar nanocatalysts, perhaps based on metal oxides or functionalized carbon nanotubes, could lead to novel, efficient synthetic pathways for this compound.

Nanomaterial-Assisted Degradation: While neodecanoates are valued for their stability, their persistence in the environment is a potential concern. Photocatalytic degradation using semiconductor nanomaterials is a promising technology for breaking down recalcitrant organic pollutants. nih.gov Research has shown that materials like titanium dioxide (TiO₂), perovskites (e.g., MgSnO₃, CaSnO₃), and mesoporous graphitic carbon nitride (mpg-C₃N₄) can effectively degrade other industrial esters, such as phthalates, under visible or UV light. nih.govnih.govacs.org The mechanism typically involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) (O₂•⁻), which attack and break down the ester bonds and aliphatic chains. nih.gov Future work could investigate the efficacy of these nanomaterials for the complete mineralization of neodecanoate esters into harmless products like CO₂ and water.

Synergistic Effects in Multi-Component Systems (excluding biological/human systems)

This compound is rarely used in isolation; it typically functions as a component within a larger formulation where it exhibits synergistic effects, meaning its inclusion provides benefits that are greater than what would be expected from its properties alone.

A key area of application is in polymer and coating technology. The highly branched, bulky aliphatic structure of the neodecanoate group is known to impart a unique combination of properties when incorporated into a polymer matrix or coating formulation. radtech.org

Future research should focus on quantifying these synergistic effects:

In Reactive Diluents for Coatings: Neodecanoate esters like glycidyl (B131873) neodecanoate are used as reactive diluents in UV-curable systems. They are not just passive solvents; they co-polymerize into the final coating. Their bulky structure provides superior hydrophobicity (water resistance), excellent outdoor durability, improved pigment wetting, and enhanced adhesion to non-polar substrates. radtech.org The synergy lies in their ability to lower the formulation's viscosity for easy application while simultaneously improving the final cured film's physical properties.

In Antifouling Coatings: While not a biocide itself, the incorporation of ester functionalities into acrylic polymers has been shown to create synergistic effects with antifouling agents. The polymers can be designed for controlled hydrolysis, ensuring a consistent and enduring release of the active antifoulant into the marine environment, prolonging the coating's lifespan. mdpi.com Investigating the role of this compound as a co-monomer or plasticizer in such systems could reveal new pathways to more effective and environmentally benign marine coatings.

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